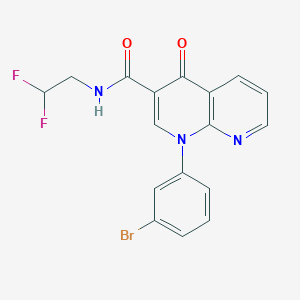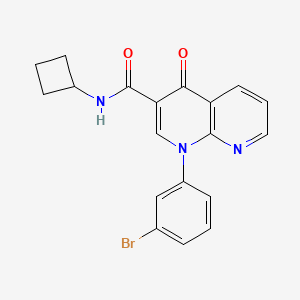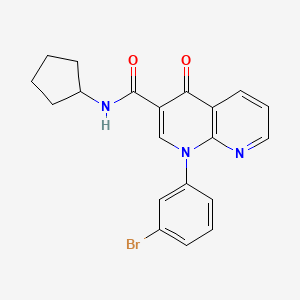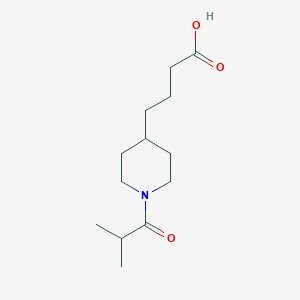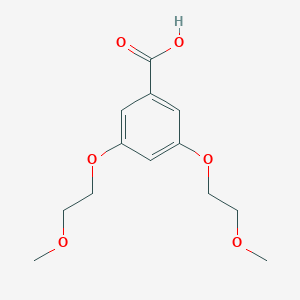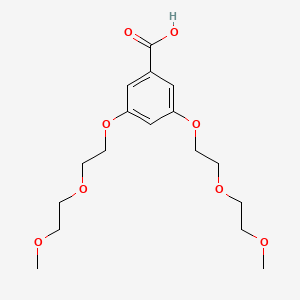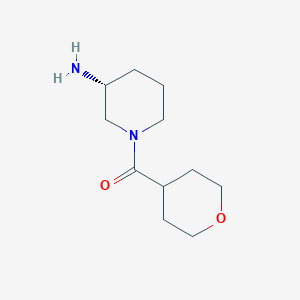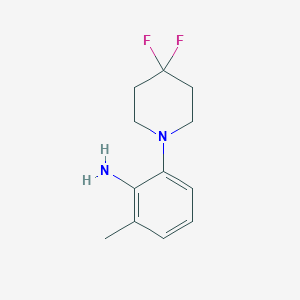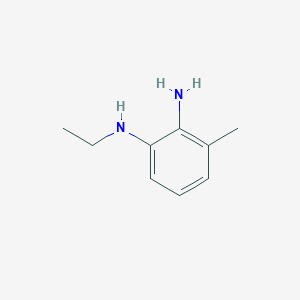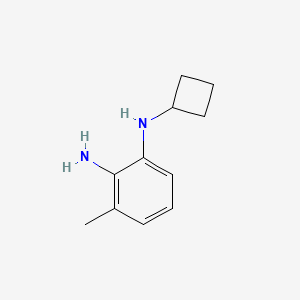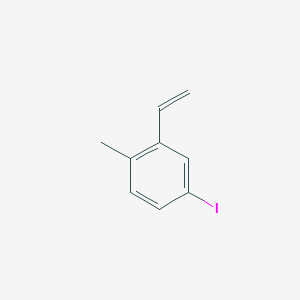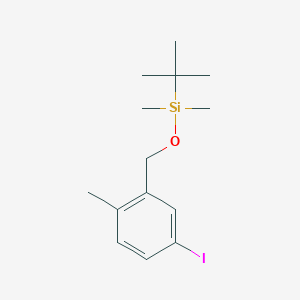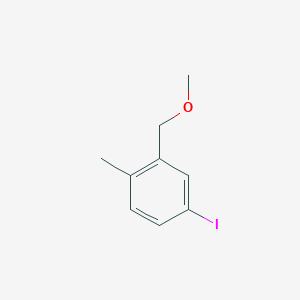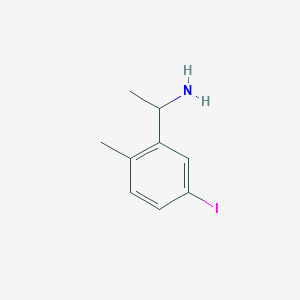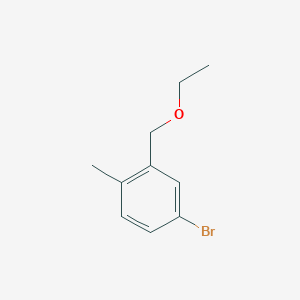
4-Bromo-2-(ethoxymethyl)-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(ethoxymethyl)-1-methylbenzene: is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom is substituted at the fourth position, an ethoxymethyl group at the second position, and a methyl group at the first position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(ethoxymethyl)-1-methylbenzene can be achieved through several methods. One common approach involves the bromination of 2-(ethoxymethyl)-1-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, ensuring selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of environmentally friendly catalysts and solvents can reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(ethoxymethyl)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom is replaced with hydrogen, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 2-(ethoxymethyl)-1-methylphenol or 2-(ethoxymethyl)-1-methylamine.
Oxidation: Formation of 2-(ethoxymethyl)-1-methylbenzaldehyde or 2-(ethoxymethyl)-1-methylbenzoic acid.
Reduction: Formation of 2-(ethoxymethyl)-1-methylbenzene.
Scientific Research Applications
Chemistry: 4-Bromo-2-(ethoxymethyl)-1-methylbenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic substrates. Its derivatives may also be explored for potential biological activity.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including polymers and resins. Its unique reactivity makes it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(ethoxymethyl)-1-methylbenzene involves its interaction with various molecular targets, depending on the specific application. For instance, in substitution reactions, the bromine atom acts as a leaving group, facilitating the nucleophilic attack by other species. In oxidation reactions, the ethoxymethyl group undergoes oxidative cleavage, leading to the formation of aldehydes or acids.
Comparison with Similar Compounds
4-Bromo-2-(methoxymethyl)-1-methylbenzene: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
4-Bromo-2-(ethoxymethyl)-1-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
4-Bromo-2-(ethoxymethyl)-1-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness: 4-Bromo-2-(ethoxymethyl)-1-methylbenzene is unique due to the presence of both an ethoxymethyl group and a bromine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
4-bromo-2-(ethoxymethyl)-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-12-7-9-6-10(11)5-4-8(9)2/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWUJXJAAWKWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
